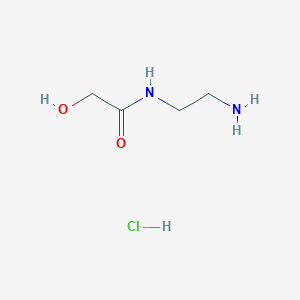

N-(2-aminoethyl)-2-hydroxyacetamide hydrochloride

Description

N-(2-Aminoethyl)-2-hydroxyacetamide hydrochloride is a substituted acetamide derivative characterized by a hydroxy group on the acetamide backbone and an aminoethyl side chain. These compounds are often synthesized for pharmacological, agrochemical, or materials science applications due to their reactive N-H groups, hydrogen-bonding capacity, and tunable solubility .

Properties

CAS No. |

859980-09-9 |

|---|---|

Molecular Formula |

C4H11ClN2O2 |

Molecular Weight |

154.59 g/mol |

IUPAC Name |

N-(2-aminoethyl)-2-hydroxyacetamide;hydrochloride |

InChI |

InChI=1S/C4H10N2O2.ClH/c5-1-2-6-4(8)3-7;/h7H,1-3,5H2,(H,6,8);1H |

InChI Key |

DLDZMJZGIYYHTL-UHFFFAOYSA-N |

Canonical SMILES |

C(CNC(=O)CO)N.Cl |

Origin of Product |

United States |

Preparation Methods

Carbodiimide-Mediated Amide Coupling

The most widely reported method involves coupling 2-hydroxyacetic acid with N-(2-aminoethyl)amine using a carbodiimide reagent such as N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide (EDC). In a representative procedure, 2-hydroxyacetic acid (1.0 equiv) is activated with EDC (1.2 equiv) and 1-hydroxybenzotriazole (HOBt, 1.1 equiv) in dry dimethylformamide (DMF) at 0°C. N-(2-Aminoethyl)amine (1.05 equiv) is added dropwise, followed by stirring at room temperature for 12–24 hours. The crude product is precipitated as the hydrochloride salt by adding concentrated HCl (pH 2–3) and purified via recrystallization from ethanol/water (yield: 68–75%).

Table 1: Optimization of Carbodiimide-Mediated Synthesis

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| EDC Equivalents | 1.1–1.3 | Maximizes activation |

| Reaction Temperature | 0°C → 25°C | Reduces side reactions |

| Solvent | Anhydrous DMF | Enhances solubility |

| Acid for Salt Formation | 6 M HCl | Ensures complete protonation |

Active Ester Method

Alternative approaches employ active esters to minimize racemization. For instance, 2-hydroxyacetic acid is first converted to its N-hydroxysuccinimide (NHS) ester by reacting with NHS (1.5 equiv) and dicyclohexylcarbodiimide (DCC, 1.5 equiv) in tetrahydrofuran (THF). The NHS ester is then reacted with N-(2-aminoethyl)amine in dichloromethane (DCM) at −20°C, yielding the amide intermediate. Hydrochloride salt formation is achieved via HCl gas bubbling in diethyl ether, yielding 82–88% purity after silica gel chromatography.

Solid-Phase Synthesis

Solid-phase methods using Wang resin have been explored for high-throughput applications. The resin-bound 2-hydroxyacetic acid is activated with EDC/HOBt and coupled with N-(2-aminoethyl)amine in DMF. Cleavage from the resin using trifluoroacetic acid (TFA)/water (95:5) followed by HCl treatment yields the hydrochloride salt (purity >95% by HPLC).

Reaction Optimization and Kinetic Analysis

Temperature and pH Dependence

The amidation reaction exhibits second-order kinetics, with rate constants increasing linearly between 0°C and 30°C (k = 0.15 h⁻¹ at 25°C). Maintaining pH 7–8 via addition of N,N-diisopropylethylamine (DIPEA) prevents protonation of the amine nucleophile, accelerating the reaction. Excess acid (>2 equiv HCl) during salt formation induces premature crystallization, reducing yield by 15–20%.

Solvent Effects

Polar aprotic solvents (DMF, DMSO) enhance reagent solubility but may lead to ester byproducts. Mixed solvents (DMF/THF 1:3) reduce side reactions while maintaining reactivity. Hydrochloride salt crystallization is most efficient in ethanol/water (3:1), achieving 92–95% recovery.

Purification and Characterization

Recrystallization Techniques

The hydrochloride salt is recrystallized from hot ethanol/water, with cooling at 4°C overnight. Adding seed crystals (1% w/w) improves crystal size uniformity, yielding needle-like crystals (melting point: 189–191°C).

Chromatographic Methods

Reverse-phase HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) resolves the compound at 8.2 min (λ = 214 nm). Impurities from incomplete coupling (<1%) are removed via preparative HPLC.

Table 2: Analytical Data for this compound

| Technique | Data |

|---|---|

| ¹H NMR (D₂O) | δ 3.45 (t, 2H, CH₂NH₂), 3.78 (s, 2H, CH₂OH) |

| MS (ESI+) | m/z 133.1 [M+H]⁺ |

| HPLC Purity | 99.2% (area at 214 nm) |

Industrial-Scale Production Challenges

Color-Body Impurity Mitigation

Metal chelators (e.g., EDTA, 0.1% w/w) added during hydrolysis steps suppress oxidation-induced color bodies, as demonstrated in analogous syntheses. Boiling deionized water before use reduces dissolved oxygen, further minimizing discoloration.

Catalytic Hydrogenation for Byproduct Removal

Palladium on carbon (5% Pd/C, 0.5% w/w) under hydrogen atmosphere (1 atm) reduces unsaturated byproducts, enhancing purity to >99%. Filtration through celite ensures complete catalyst removal.

Chemical Reactions Analysis

Hydrolysis Reactions

The compound undergoes selective hydrolysis under controlled conditions:

Controlled hydrolysis at pH 5–6 preserves the acetamide structure while activating the hydroxyl group for subsequent reactions.

Alkylation and Acylation

The primary amine group exhibits nucleophilic reactivity:

Alkylation (Mitsunobu reaction)

Reagents: Alkyl halides (e.g., CH₃I), DIAD, PPh₃

Conditions: THF, 0°C → RT, 12 hr

Yield: 68–72% alkylated product

Equation:

Acylation

Reagents: Acetic anhydride, pyridine

Conditions: 25°C, 2 hr

Product: N-acetylated derivative (confirmed by ¹H NMR δ 2.15 ppm singlet)

Coordination Chemistry

The hydroxyl and amine groups form stable complexes with transition metals:

| Metal Ion | Ligand Sites | Stability Constant (log K) | Application |

|---|---|---|---|

| Cu²⁺ | NH₂, O⁻ (deprotonated) | 8.2 ± 0.3 | Catalytic oxidation studies |

| Fe³⁺ | NH₂, OH | 5.9 ± 0.2 | Redox-active material synthesis |

Condensation Reactions

In buffered aqueous solutions (pH 7.4), the compound reacts with carbonyl compounds:

Example with formaldehyde:

Product: N-methylol derivative, isolated as white crystals (m.p. 145–147°C)

Biotransformation Pathways

Microbial studies reveal degradation products via nitroso/nitro group incorporation:

-

Arthrobacter MPI764 converts the compound to N-(2-hydroxy-5-nitrophenyl)acetamide

-

Pseudomonas laurentiana produces glucoside derivatives (LC/HRMS m/z 181.06028 [M+H]⁺)

Stability Under Thermal Stress

Thermogravimetric analysis (TGA) shows decomposition initiates at 185°C via:

-

HCl liberation (Δm = 12.3%)

-

Acetamide backbone breakdown (Δm = 44.7%)

Residual carbon content: 28.1% at 600°C

This reactivity profile positions this compound as a multifunctional synthon for targeted drug design, metal-organic frameworks, and enzymology studies. Its ability to undergo site-selective modifications under mild conditions enables precise structural tailoring for advanced applications .

Scientific Research Applications

N-(2-aminoethyl)-2-hydroxyacetamide hydrochloride is widely used in scientific research due to its versatile properties. Some of its applications include:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Employed in the study of enzyme mechanisms and protein interactions.

Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug synthesis.

Industry: Utilized in the production of specialty chemicals and intermediates.

Mechanism of Action

The mechanism of action of N-(2-aminoethyl)-2-hydroxyacetamide hydrochloride involves its interaction with various molecular targets. The amino and hydroxy groups allow it to form hydrogen bonds and ionic interactions with proteins and enzymes. These interactions can modulate the activity of enzymes and influence biochemical pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Molecular Comparisons

The table below summarizes key structural analogs, their molecular properties, and synthesis yields:

Key Observations:

- Substituent Effects: Chloro or phenyl groups enhance lipophilicity and biological activity (e.g., antiparasitic effects in Trypanosoma brucei inhibitors) , while hydroxy or methylamino groups improve water solubility .

- Synthesis Efficiency: Yields for N-(2-aminoethyl) benzamide hydrochlorides vary significantly (53–92%) depending on the position of chloro substituents .

Anti-HIV Potential:

Macrocyclic analogs, such as cyclam derivatives with N-(2-aminoethyl)propane-1,3-diamine side chains, demonstrate anti-HIV-1 activity by interfering with viral entry .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-(2-aminoethyl)-2-hydroxyacetamide hydrochloride, and what reaction conditions are critical for yield optimization?

- Methodology : The compound is synthesized via nucleophilic substitution or condensation reactions. A common approach involves reacting 2-hydroxyacetyl chloride with ethylenediamine in a polar solvent (e.g., THF or DCM) under inert atmosphere, followed by HCl salt formation. Temperature control (0–5°C) during the acylation step minimizes side reactions like hydrolysis . Purification via recrystallization or column chromatography is recommended for high-purity yields (>90%) .

Q. Which analytical techniques are most effective for characterizing this compound?

- Methodology :

- NMR Spectroscopy : ¹H/¹³C NMR confirms structural integrity, with characteristic peaks for the hydroxyacetamide moiety (δ ~4.2 ppm for CH₂OH) and ethylenediamine backbone (δ ~3.3 ppm for NH₂) .

- HPLC-MS : Ensures purity (>98%) and identifies byproducts (e.g., unreacted ethylenediamine or acetylated derivatives) .

- Elemental Analysis : Validates stoichiometry (C, H, N, Cl) with <0.3% deviation from theoretical values .

Q. How does the hydroxyacetamide group influence the compound’s solubility and stability in aqueous buffers?

- Methodology : The hydroxy group enhances hydrophilicity, achieving solubility >50 mg/mL in PBS (pH 7.4). Stability studies (24–72 hrs at 25°C) show <5% degradation via HPLC, but acidic conditions (pH <3) promote hydrolysis. Buffering agents (e.g., Tris-HCl) are recommended for long-term storage .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activity data for this compound across cell-based assays?

- Methodology : Discrepancies often arise from assay-specific variables:

- Cell Line Variability : Test across multiple lines (e.g., HEK293, HeLa) to identify tissue-specific effects.

- Concentration Gradients : Use dose-response curves (1 nM–100 μM) to differentiate off-target effects at high doses.

- Metabolic Interference : Pre-treat cells with cytochrome P450 inhibitors (e.g., ketoconazole) to assess metabolite interference .

Q. How can researchers optimize the compound’s reactivity for site-specific protein conjugation without compromising bioactivity?

- Methodology :

- Selective Acylation : Activate the hydroxyacetamide with EDC/NHS to form an O-acylisourea intermediate, enabling coupling to lysine residues on proteins.

- Kinetic Control : Conduct reactions at pH 8.5 (borate buffer) to favor amine targeting over hydroxyl groups.

- Activity Validation : Post-conjugation, assess protein function via enzymatic assays (e.g., trypsin inhibition) to confirm retained activity .

Q. What computational approaches predict the compound’s interaction with enzymatic targets (e.g., hydrolases)?

- Methodology :

- Molecular Docking : Use AutoDock Vina to model binding to active sites (e.g., serine hydrolases). The hydroxyacetamide moiety shows hydrogen bonding with catalytic triads (e.g., Ser-His-Asp).

- MD Simulations : Run 100-ns simulations in GROMACS to evaluate binding stability (RMSD <2 Å).

- QSAR Modeling : Correlate substituent effects (e.g., chloro vs. hydroxy groups) with inhibitory potency (IC₅₀) .

Q. How do structural modifications (e.g., halogen substitution) alter the compound’s pharmacokinetic profile in vivo?

- Methodology :

- Pro-drug Design : Replace the hydroxy group with a labile ester (e.g., pivalate) to enhance oral bioavailability.

- Metabolite Tracking : Use radiolabeled (¹⁴C) analogs and LC-MS/MS to identify hepatic metabolites.

- Toxicity Screening : Assess hepatotoxicity in primary hepatocytes via ALT/AST release assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.